molecular formula C13H16N4O4S B049879 2',3'-O-Isopropylidene-6-thioinosine CAS No. 5856-48-4

2',3'-O-Isopropylidene-6-thioinosine

Cat. No.: B049879
CAS No.: 5856-48-4
M. Wt: 324.36 g/mol
InChI Key: HXZCOKXEDYVENB-LRQTWSSKSA-N
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Description

Einecs 227-474-3, also known by its CAS number 5856-48-4, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Scientific Research Applications

Einecs 227-474-3 has a wide range of scientific research applications, including:

Chemical Reactions Analysis

Einecs 227-474-3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action for Einecs 227-474-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Einecs 227-474-3 can be compared with other similar compounds, such as:

    Einecs 203-770-8 (amyl nitrite): Used as a vasodilator and in organic synthesis.

    Einecs 234-985-5 (bismuth tetroxide): Used in pigments and as a catalyst.

    Einecs 239-934-0 (mercurous oxide): Used in batteries and as a reagent in chemical reactions.

The uniqueness of Einecs 227-474-3 lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Einecs 227-474-3 can be achieved through a multi-step pathway involving the conversion of starting materials to intermediates and ultimately to the target compound. The pathway involves the use of several chemical reactions to achieve the desired product.", "Starting Materials": [ "Benzene", "Chloroacetyl chloride", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bisulfite", "Sodium carbonate", "Sodium chloride", "Sodium hydroxide", "Acetic acid", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Acetone", "Methanol", "Sodium borohydride" ], "Reaction": [ "1. Chloroacetylation of benzene using chloroacetyl chloride and aluminum chloride as a catalyst to form chloroacetophenone.", "2. Reduction of chloroacetophenone with sodium borohydride in methanol to form chloroacetophenone alcohol.", "3. Diazotization of chloroacetophenone alcohol with sodium nitrite and hydrochloric acid to form diazonium salt.", "4. Treatment of diazonium salt with sulfuric acid to form phenol.", "5. Esterification of phenol with acetic anhydride in the presence of sulfuric acid to form acetophenone acetate.", "6. Hydrolysis of acetophenone acetate with sodium hydroxide to form acetophenone.", "7. Oxidation of acetophenone with hydrogen peroxide and acetic acid to form benzoic acid.", "8. Reduction of benzoic acid with sodium borohydride in ethanol to form benzyl alcohol.", "9. Formation of benzyl chloride by reaction of benzyl alcohol with hydrochloric acid.", "10. Reaction of benzyl chloride with sodium bisulfite to form benzyl sulfonic acid.", "11. Neutralization of benzyl sulfonic acid with sodium hydroxide to form the target compound Einecs 227-474-3." ] }

CAS No.

5856-48-4

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

9-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purine-6-thione

InChI

InChI=1S/C13H16N4O4S/c1-13(2)20-8-6(3-18)19-12(9(8)21-13)17-5-16-7-10(17)14-4-15-11(7)22/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,22)/t6-,8?,9?,12+/m1/s1

InChI Key

HXZCOKXEDYVENB-LRQTWSSKSA-N

Isomeric SMILES

CC1(OC2[C@H](O[C@@H](C2O1)N3C=NC4=C3NC=NC4=S)CO)C

SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C

5856-48-4

Synonyms

Furo[3,4-d]-1,3-dioxole, Inosine Deriv.;  _x000B_2’,3’-O-Isopropylidene-6-mercaptopurine Riboside;  9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)-9H-purine-6(1H)thione; 

Origin of Product

United States

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